1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
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Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques
Innovative synthesis techniques for azetidinones and pyrimidine derivatives have been developed, including green and practical methods under microwave irradiation, and chemoselective approaches using eco-friendly catalysts. These methods provide a foundation for producing a variety of substituted azetidinones with potential biological activities (Bandyopadhyay et al., 2012; Bandyopadhyay et al., 2013).
Antimicrobial and Antitubercular Activities
Certain pyrimidine-azetidinone analogues exhibit antimicrobial, antioxidant, and antitubercular activities. Their synthesis and evaluation against bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlight their potential as leads for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Derivatives of azetidinones, starting from naturally occurring compounds, have been synthesized and shown to possess significant anti-inflammatory, analgesic, and anticonvulsant activities. This research underscores the therapeutic potential of these compounds in treating various inflammatory and pain-related conditions (El-Sawy et al., 2014).
properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-10(2)9-21(18,19)11-6-16(7-11)12(17)8-20-13-14-4-3-5-15-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIDHPCZSPRXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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